B1 Receptor Functional Potency: EC50 Comparison of [Des-Arg9]-Bradykinin vs. Bradykinin in Recombinant Human Receptors
In CHO cells stably expressing recombinant human bradykinin B1 receptors, [Des-Arg9]-Bradykinin functions as a potent agonist with EC50 = 7.9 nM, demonstrating efficacy comparable to the alternative B1 agonist Des-Arg10-kallidin (EC50 = 8.6 nM). In stark contrast, bradykinin—the parent nonapeptide—is inactive at B1 receptors but acts as the most potent agonist at B2 receptors with EC50 = 2.0 nM [1]. This reciprocal receptor selectivity defines the non‑substitutability of these two agonists.
| Evidence Dimension | Functional agonist potency (EC50) |
|---|---|
| Target Compound Data | [Des-Arg9]-Bradykinin: EC50 = 7.9 nM at recombinant human B1 receptors |
| Comparator Or Baseline | Bradykinin: EC50 = 2.0 nM at recombinant human B2 receptors; Des-Arg10-kallidin: EC50 = 8.6 nM at B1 receptors |
| Quantified Difference | [Des-Arg9]-Bradykinin shows >400‑fold selectivity for B1 over B2 based on reciprocal activity profiles |
| Conditions | CHO cells expressing recombinant human B1 or B2 receptors; intracellular Ca2+ mobilization measured via high‑throughput functional assay |
Why This Matters
This quantitative receptor‑subtype specificity is the primary procurement criterion: selecting [Des-Arg9]-Bradykinin ensures B1‑selective activation without confounding B2‑mediated effects, a requirement unmet by bradykinin or Lys‑bradykinin.
- [1] Functional characterization of bradykinin analogues on recombinant human bradykinin B1 and B2 receptors. Eur J Pharmacol. 2000;392(3):133-140. View Source
